5-(4-Chlorophenyl)-1,2-dimethyl-4-phenyl-1,2,4-triazolidine-3-thione
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Overview
Description
5-(4-Chlorophenyl)-1,2-dimethyl-4-phenyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazolidine ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with chlorophenyl and phenyl groups, as well as a thione group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1,2-dimethyl-4-phenyl-1,2,4-triazolidine-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with carbon disulfide and methyl iodide to yield the desired triazolidine-thione compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-1,2-dimethyl-4-phenyl-1,2,4-triazolidine-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorophenyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1,2-dimethyl-4-phenyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Similar structure but with an oxadiazole ring instead of a triazolidine ring.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Contains a thiadiazole ring and has been studied for its antiviral activity.
Uniqueness
5-(4-Chlorophenyl)-1,2-dimethyl-4-phenyl-1,2,4-triazolidine-3-thione is unique due to its specific substitution pattern and the presence of the triazolidine-thione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62385-70-0 |
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Molecular Formula |
C16H16ClN3S |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1,2-dimethyl-4-phenyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C16H16ClN3S/c1-18-15(12-8-10-13(17)11-9-12)20(16(21)19(18)2)14-6-4-3-5-7-14/h3-11,15H,1-2H3 |
InChI Key |
JAKUXGYYQQJBNU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(N(C(=S)N1C)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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